5-Chloro-6-hydroxypyrimidin-4(5H)-one
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Overview
Description
5-Chloro-6-hydroxypyrimidin-4(5H)-one is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic compounds that play a crucial role in various biological processes, including the structure of nucleic acids. The presence of chlorine and hydroxyl groups in this compound suggests potential reactivity and applications in different fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-6-hydroxypyrimidin-4(5H)-one typically involves the chlorination of 6-hydroxypyrimidin-4(5H)-one. This can be achieved using reagents such as thionyl chloride or phosphorus oxychloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale chlorination processes, utilizing efficient and cost-effective reagents. The reaction conditions would be optimized to maximize yield and purity while minimizing environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-6-hydroxypyrimidin-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the chlorine or hydroxyl groups.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like ammonia or thiourea under basic conditions.
Major Products Formed
Oxidation: Formation of 5-chloro-6-oxopyrimidin-4(5H)-one.
Reduction: Formation of 6-hydroxypyrimidin-4(5H)-one.
Substitution: Formation of 5-amino-6-hydroxypyrimidin-4(5H)-one or 5-thio-6-hydroxypyrimidin-4(5H)-one.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with nucleic acids and enzymes.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 5-Chloro-6-hydroxypyrimidin-4(5H)-one would depend on its specific application. In biological systems, it may interact with nucleic acids or proteins, affecting their function. The chlorine and hydroxyl groups could play a role in binding to molecular targets, influencing the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
6-Hydroxypyrimidin-4(5H)-one: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
5-Bromo-6-hydroxypyrimidin-4(5H)-one: Similar structure but with a bromine atom instead of chlorine, which may affect its reactivity and applications.
5-Chloro-2,4-dihydroxypyrimidine: Contains an additional hydroxyl group, potentially altering its chemical behavior and biological activity.
Uniqueness
5-Chloro-6-hydroxypyrimidin-4(5H)-one is unique due to the presence of both chlorine and hydroxyl groups, which confer specific reactivity and potential applications. Its structure allows for diverse chemical modifications, making it a valuable compound in various research and industrial contexts.
Properties
63447-41-6 | |
Molecular Formula |
C4H3ClN2O2 |
Molecular Weight |
146.53 g/mol |
IUPAC Name |
5-chloro-1H-pyrimidine-4,6-dione |
InChI |
InChI=1S/C4H3ClN2O2/c5-2-3(8)6-1-7-4(2)9/h1-2H,(H,6,7,8,9) |
InChI Key |
WWXOASYAWAXCPN-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=O)C(C(=O)N1)Cl |
Origin of Product |
United States |
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